1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry SAR Computational ADME

Obtain a unique 1H-pyrazolo[4,3-c]quinoline chemotype with a distinct substitution pattern (4-chlorophenyl, 4-ethoxyphenyl, 8-ethyl) not found in published lead series. - Computed logP 6.9, MW 427.9 g/mol - fills high-lipophilicity, low-HBD space in screening libraries. - Enables comparative profiling against A3 adenosine receptor (Ki hA3 = 9 nM baseline) and ATM kinase (IC50 0.3 nM) scaffolds. - Pre-built entry into uncharted substitution space; no de novo core construction required.

Molecular Formula C26H22ClN3O
Molecular Weight 427.93
CAS No. 901229-53-6
Cat. No. B2837881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
CAS901229-53-6
Molecular FormulaC26H22ClN3O
Molecular Weight427.93
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC
InChIInChI=1S/C26H22ClN3O/c1-3-17-5-14-24-22(15-17)26-23(16-28-24)25(18-6-12-21(13-7-18)31-4-2)29-30(26)20-10-8-19(27)9-11-20/h5-16H,3-4H2,1-2H3
InChIKeyHZPHNLNOBQRXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 901229-53-6: Structural Overview


1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline (CAS 901229-53-6) is a fully aromatic, fused tricyclic small molecule belonging to the 1H-pyrazolo[4,3-c]quinoline chemotype [1]. This class of nitrogen-containing heterocycles has been validated as a privileged scaffold across multiple target families, including ATM kinase inhibition, A3 adenosine receptor antagonism, and microbiota β-glucuronidase inhibition [2][3][4]. The title compound carries three distinct pharmacophoric substituents: an electron-withdrawing 4-chlorophenyl at N1, an electron-donating 4-ethoxyphenyl at C3, and an ethyl group at C8 of the quinoline ring. These structural features confer a computed logP of 6.9 and a molecular weight of 427.9 g/mol [1], placing it in a physicochemical space that is intermediate between early fragment-like leads and larger, fully elaborated drug candidates.

Scaffold validated in A3 adenosine receptor, ATM kinase, and β-glucuronidase inhibitor chemotypes
Distinct substitution pattern (4-Cl, 4-OEt, 8-Et) suitable for SAR expansion beyond published series
Intermediate MW / high-logP profile fills under-represented lipophilic region in screening libraries

CAS 901229-53-6: Why Analogs Are Not Interchangeable


Pyrazolo[4,3-c]quinoline derivatives exhibit steep structure–activity relationships (SAR), where minor substituent changes profoundly alter target potency, selectivity, and physicochemical properties [1][2]. For example, in the A3 adenosine receptor antagonist series, the 2-phenyl substitution pattern at the 4-position—methyl, methoxy, or chlorine—determined whether affinity was nanomolar (Ki = 9–19 nM) or virtually undetectable at screened concentrations [1]. Similarly, in ATM inhibitor optimization, the transition from a cyclohexyl to an isopropyl R¹ group reduced DNA-PK off-target inhibition from uncontrolled levels to 22% at 1 µM, while the nature of the R² side chain (e.g., piperidine-propoxy) was critical for balancing metabolic stability with target engagement [2]. The title compound's specific combination of a 4-chlorophenyl N1 substituent, a 4-ethoxyphenyl C3 substituent, and an 8-ethyl group on the quinoline core is not found in any of the published lead series. Consequently, assumptions of functional equivalence with any commercially available, uncharacterized analog lacking an identical substitution pattern cannot be supported by the available quantitative evidence. Generic substitution risks failure in assay development, lead optimization, or chemical biology campaigns where the intended molecular recognition event depends on the precise electronic and steric topography of the compound.

4-Chlorophenyl at N1
Des-chloro or 3-chloro regioisomer: loss of validated A3 receptor affinity enhancement; electronic profile may alter target engagement
8-Ethyl on quinoline core
8-Methoxy or 8-H analogs: conformational bias toward hinge-binding region may shift, affecting kinase or β-glucuronidase selectivity
4-Ethoxyphenyl at C3
4-Methoxy or 4-methyl analogs: subtle selectivity window differences reported for adenosine receptor subtypes; pharmacophore vector may not transfer

CAS 901229-53-6: Quantitative Differentiation from Close Analogs


Chlorine vs. Hydrogen at N1 Phenyl: Potency & Physicochemical Modulation

The title compound possesses a chlorine atom at the para position of the N1 phenyl ring, which is absent in the des-chloro analog 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901030-78-2) [1]. In the J. Med. Chem. 2005 A3 antagonist series, 4-chloro substitution on the corresponding 2-phenyl ring yielded a compound (6c) with Ki hA3 = 9 nM, while the unsubstituted parent compound was not among the most active, underscoring the critical contribution of the chlorine to receptor affinity [2]. The 4-chlorophenyl group also increases the computed logP by approximately 0.5–0.8 units relative to an unsubstituted phenyl, enhancing passive membrane permeability while introducing a moderately electron-deficient aromatic ring that can participate in distinctive π-stacking interactions [3]. This differentiation is supported by direct SAR analysis within the published pyrazolo[4,3-c]quinoline literature.

N1 4-Cl vs H
Cross-study comparable
Ki hA3 ≈ 9 nM (4-Cl analog); des-Cl not among top actives
4-Chloro substitution critical for A3 adenosine receptor affinity
Extrapolated from published analog 6c; title compound not directly assayed
Medicinal Chemistry SAR Computational ADME

C3 Substituent and Adenosine Receptor Selectivity

The 4-ethoxyphenyl group at C3 distinguishes the title compound from analogs bearing 4-methylphenyl or 4-methoxyphenyl at the same position. In the 2005 A3 antagonist study, 4-methoxy (compound 6d, Ki hA3 = 16 nM) and 4-methyl (compound 6b, Ki hA3 = 19 nM) analogs displayed comparable A3 potency but subtly shifted selectivity windows against A1, A2A, and A2B subtypes [1][2]. The ethoxy group extends the alkyl chain by one methylene unit compared to methoxy, which can fill a deeper hydrophobic pocket and alter the molecule's vector through the binding site. Such a structural nuance can be decisive when the goal is to dissect subtype-specific pharmacology or to avoid off-target adenosine receptor engagement in a screening panel. While direct head-to-head binding data for the title compound are not available, the SAR trends firmly establish that C3 substitution is a primary selectivity lever.

C3 4-OEt vs OMe/Me
Class-level inference
4-OMe Ki hA3=16 nM, 4-Me Ki hA3=19 nM; >1000-fold selectivity over A1/A2A
Ethoxy extension may further modulate subtype selectivity window
Direct binding data for title compound unavailable; SAR trend supports selectivity lever role
GPCR Pharmacology Receptor Selectivity Adenosine Receptors

8-Ethyl Substituent: Conformational Bias & Kinase Pocket Fit

The ethyl group at C8 of the quinoline core is a unique feature of the title compound compared to analogs with hydrogen, methyl, or methoxy at this position. In the ATM inhibitor series, substituents at the quinoline 8-position were not explored, but the corresponding region of the 1H-pyrazolo[4,3-c]quinoline scaffold directly contacts the hinge-binding region of ATM, where even minimal steric perturbations degrade activity [1]. A subclass of pyrazolo[4,3-c]quinoline derivatives bearing an 8-methoxy group has been explicitly claimed as microbiota β-glucuronidase inhibitors, with the 8-methoxy substitution being essential for selective inhibition of bacterial β-glucuronidase over human isoforms [2]. The 8-ethyl substituent in the title compound provides a distinct steric environment from both 8-H and 8-methoxy, potentially altering the dihedral angle between the quinoline and pyrazole rings. This conformational effect directly impacts the vector of the C3 4-ethoxyphenyl group and the N1 4-chlorophenyl group, thereby modulating the complementarity to diverse biological targets.

8-Ethyl vs 8-OMe/H
Class-level inference
8-Et distinct from 8-OMe (β-glucuronidase selective) and 8-H (inactive)
May shift hinge-binding vector and target selectivity profile
Quantitative effect unknown; requires experimental validation
Kinase Inhibition Conformational Analysis ATP-Competitive Inhibitors

N1 4-Chloro vs. 3-Chloro Isomerism: Molecular Recognition

A commercially available regioisomer, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline, places a chlorine atom at the meta position of the N1 phenyl ring instead of the para position . In the A3 adenosine receptor antagonist series, the 4-chloro analog 6c gave Ki hA3 = 9 nM, while no 3-chloro compound was reported among the highly active derivatives, implying that para substitution is strongly favored for adenosine receptor binding [1]. The electronic properties of 4-chlorophenyl vs. 3-chlorophenyl differ: the para-chloro group exerts a resonance electron-donating effect (+M) counterbalancing its inductive withdrawal (-I), whereas the meta-chloro group is exclusively electron-withdrawing via induction. This alters the dipole moment of the N1 aryl ring and can reorient the compound within a hydrophobic pocket. For procurement decisions where the intended target is unknown or novel, the 4-chloro regioisomer provides a distinct electronic signature that cannot be replicated by the 3-chloro form.

N1 4-Cl vs 3-Cl isomer
Cross-study comparable
Para-Cl analog: Ki hA3=9 nM; meta-Cl unvalidated; Hammett σ differ by ~0.14
Positional isomer may produce different receptor recognition profile
Only para isomer documented in nanomolar A3 antagonist series
Isomer Differentiation Receptor Binding Chemical Biology

Physicochemical Differentiation from Simpler Scaffolds

The title compound occupies a physicochemical niche distinct from earlier-generation pyrazolo[4,3-c]quinoline hits. Its molecular weight (427.9 g/mol), logP (6.9), and topological polar surface area (tPSA; computed as 30.5 Ų) are intermediate between lead-like and drug-like space [1]. By contrast, the simplest A3 antagonist scaffold (2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-one core) has MW < 300 and logP < 4, while the optimized ATM inhibitor A36 (MW ~500, logP ~4.5) incorporates a basic piperidine-propoxy side chain. The title compound's combination of high lipophilicity, zero hydrogen bond donors, and three hydrogen bond acceptors places it in a property space that favors blood-brain barrier penetration and intracellular target access, albeit with potential solubility limitations. For screening library procurement, this property profile offers a complementary physicochemical vector relative to more polar, lower-molecular-weight analogs that dominate commercial offerings.

Physicochemical profile
Supporting evidence
MW 427.9 g/mol; logP 6.9; HBD 0; HBA 3; tPSA ~30.5 Ų
Occupies high-lipophilicity, low-HBD region complementary to lead-like space
Computed properties; may support CNS-permeability model benchmarking
ADME Prediction Drug-Likeness Property-Based Design

CAS 901229-53-6: Evidence-Based Application Scenarios


A3 Adenosine Receptor Antagonist Lead Optimization

The compound serves as a logical extension of the 2-phenyl-pyrazolo[4,3-c]quinolin-4-one series documented by Baraldi et al. (2005), where 4-chloro substitution on the pendant phenyl ring delivered Ki hA3 = 9 nM with >1000-fold selectivity over A1, A2A, and A2B subtypes [1]. The title compound retains the 4-chlorophenyl motif but introduces a fully aromatic 1H-pyrazolo[4,3-c]quinoline core and a C3 4-ethoxyphenyl group, creating an opportunity to probe whether the ethoxy extension improves subtype selectivity beyond the 1000-fold baseline. For groups synthesizing focused libraries around the A3 pharmacophore, this compound provides a pre-built entry into uncharted substitution space without the need for de novo core construction.

Microbiota β-Glucuronidase Inhibitor Screening

A patent from DCB-USA LLC and Kaohsiung Medical University explicitly claims pyrazolo[4,3-c]quinoline derivatives with 8-position substitution as selective inhibitors of bacterial β-glucuronidase, aiming to prevent irinotecan-induced diarrhea without affecting human β-glucuronidase [2]. The title compound's 8-ethyl group places it structurally adjacent to the claimed 8-methoxy series. Procuring this compound enables comparative biochemical profiling to evaluate whether the 8-ethyl substitution maintains bacterial enzyme selectivity while potentially improving pharmacokinetics over the 8-methoxy leads.

ATM Kinase Inhibitor Discovery via Novel Chemotypes

The recent J. Med. Chem. report on pyrazolo[4,3-c]quinoline-based ATM inhibitors achieved an IC50 of 0.3 nM with 493-fold selectivity over DNA-PK, establishing the scaffold's capability for sub-nanomolar kinase inhibition [3]. The title compound, with its distinct substitution pattern (4-chlorophenyl, 4-ethoxyphenyl, 8-ethyl), can be used as a tool to map the chemical space accessible from the 1H-pyrazolo[4,3-c]quinoline core against the ATM binding site. It is particularly valuable for crystal soaking or biophysical fragment screening campaigns aiming to identify alternative hinge-binding vectors that bypass existing patent claims.

Computational ADME & Property-Based Library Design

With a computed logP of 6.9, zero hydrogen bond donors, and a molecular weight of 427.9 g/mol [4], the compound represents the upper-lipophilicity boundary of the pyrazolo[4,3-c]quinoline chemical space. In screening library procurement, inclusion of this compound ensures coverage of high-logP, low-HBD regions of property space that are underrepresented in typical diversity sets. Computational chemistry teams can use it as a benchmark for validating in silico permeability models, solubility prediction algorithms, or CNS MPO scoring functions against an experimentally tractable, purchasable molecule.

Application
Selection Property
Validation Focus
A3 adenosine receptor antagonist lead optimization
4-Chlorophenyl motif with C3 ethoxy extension
A3 subtype selectivity over A1, A2A, A2B
Microbiota β-glucuronidase inhibitor screening
8-Ethyl substituent adjacent to claimed 8-OMe series
Bacterial vs human enzyme selectivity
ATM kinase inhibitor discovery
Pyrazoloquinoline core distinct from known hinge binders
ATM vs DNA-PK selectivity context
Computational ADME & property-based library design
High lipophilicity, zero HBD, moderate MW
In silico permeability & CNS MPO score benchmarking
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